4-(2-Chloropropyl)pyridine

Description

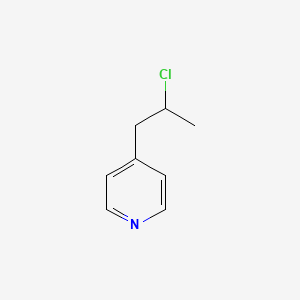

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

4-(2-chloropropyl)pyridine |

InChI |

InChI=1S/C8H10ClN/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3 |

InChI Key |

SSTLDLHWSDXCCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=NC=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 2 Chloropropyl Pyridine

Physical Properties

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~200-220 °C (Predicted) |

| Density | ~1.05-1.10 g/mL (Predicted) |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

Chemical Properties

The chemical reactivity of 4-(2-Chloropropyl)pyridine is governed by its two primary functional groups. The nitrogen atom in the pyridine (B92270) ring imparts basic properties, allowing it to form salts with acids. The secondary chloroalkane group on the side chain is a reactive site for nucleophilic substitution reactions. This makes the compound an effective alkylating agent, capable of introducing the 1-(pyridin-4-yl)propan-2-yl moiety onto various nucleophiles such as amines, alcohols, and thiols. The chlorine atom is a good leaving group, facilitating these substitution reactions.

Applications of 4 2 Chloropropyl Pyridine As a Synthetic Intermediate

Precursors to Pyridine-Containing Pharmacologically Relevant Scaffolds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents. This compound can serve as a key building block for synthesizing novel drug candidates. Its ability to act as an alkylating agent allows for its covalent attachment to other molecules of interest. For example, it can be reacted with compounds containing primary or secondary amine groups to form new C-N bonds, a common linkage in many biologically active compounds. This reaction pathway is a straightforward method for incorporating the 4-propylpyridine (B73792) fragment, which can modulate a drug's pharmacokinetic properties, such as its solubility, lipophilicity, and metabolic stability.

Role in BODIPY Dye Synthesis and Related Photoactive Materials

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are a prominent class of fluorescent molecules known for their excellent photophysical properties, including high fluorescence quantum yields and sharp emission peaks. colab.wsmdpi.com The properties of these dyes can be fine-tuned by chemical modification of the core structure. ncl.ac.uk this compound can be used as a reagent to introduce a pyridine unit onto the BODIPY scaffold. This is typically achieved by reacting it with a nucleophilic site on a pre-functionalized BODIPY dye.

The introduction of a pyridine group can significantly alter the dye's electronic and photophysical characteristics. The pyridine nitrogen can influence the dye's sensitivity to pH, act as a coordination site for metal ions for sensor applications, or modify its solubility and cellular localization for bio-imaging purposes. nih.gov Therefore, this compound serves as a valuable tool for chemists developing novel photoactive materials and fluorescent probes with tailored properties.

Conclusion

Electronic Structure and Conformation Analysis

The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental to its chemical properties and reactivity. Computational methods are extensively used to predict these characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine ground-state properties, including optimized molecular geometry, total electronic energy, and vibrational frequencies. For this compound, DFT calculations, typically using a basis set like 6-311++G(d,p), can predict key structural parameters. nih.govscirp.org

The calculations would reveal the preferred conformation of the chloropropyl side chain relative to the pyridine ring. The rotation around the C-C single bonds of the side chain leads to different conformers, and DFT can identify the most stable arrangement by finding the global minimum on the potential energy surface.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound This table presents typical, expected values for this compound based on DFT calculations of related molecules. Actual research-derived values may vary.

| Property | Calculated Value | Description |

| Total Electronic Energy | (Value in Hartrees) | The total energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | (Value in Debye) | A measure of the molecule's overall polarity, arising from the electronegative nitrogen and chlorine atoms. |

| C-Cl Bond Length | ~1.8 Å | The distance between the carbon and chlorine atoms in the propyl side chain. |

| C-N Bond Length (ring) | ~1.34 Å | The average distance between the nitrogen and adjacent carbon atoms in the pyridine ring. |

| C-C Bond Angle (chain) | ~110° | The bond angle around the central carbon of the propyl group, typical for sp³ hybridization. |

To interact with the data, please click on the table headers to sort or filter the information.

These calculations provide a foundational understanding of the molecule's intrinsic stability and structure.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. wuxiapptec.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. It is associated with nucleophilic character. In this compound, the HOMO is expected to have significant density on the electron-rich pyridine ring, particularly the nitrogen atom. libretexts.orgyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. It is associated with electrophilic character. The LUMO is anticipated to be localized significantly along the C-Cl bond of the propyl side chain, indicating this site's susceptibility to nucleophilic attack. wuxiapptec.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Substituents on the pyridine ring can modulate this gap, thereby tuning the molecule's reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Primary Location of Electron Density | Implied Reactivity |

| HOMO | -6.5 to -7.5 | Pyridine Ring (especially N atom) | Site for electrophilic attack and oxidation. |

| LUMO | -0.5 to -1.5 | C-Cl bond on the propyl side chain | Site for nucleophilic substitution. |

| HOMO-LUMO Gap | ~5.0 to 7.0 | - | Indicator of chemical reactivity and kinetic stability. |

This interactive table allows you to explore the predicted electronic properties that govern the molecule's reactivity.

Mechanistic Probing through Computational Models

Computational models are invaluable for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, which has a secondary alkyl halide structure, there is a competition between substitution (SN1, SN2) and elimination (E1, E2) reactions.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Locating and characterizing these transition states computationally is key to understanding reaction rates and mechanisms. leah4sci.comkhanacademy.orgyoutube.com

SN2 Reaction: A one-step process where a nucleophile attacks the carbon bearing the chlorine atom from the side opposite to the C-Cl bond (backside attack). leah4sci.com A single transition state would be calculated, showing the simultaneous formation of the new bond and breaking of the C-Cl bond.

SN1 Reaction: A two-step process involving the formation of a secondary carbocation intermediate after the chlorine atom departs. youtube.com Calculations would focus on the transition state for the initial C-Cl bond cleavage, which is the rate-determining step.

E2 Reaction: A concerted, one-step elimination where a base removes a proton from a carbon adjacent to the C-Cl bond, leading to the formation of a double bond and expulsion of the chloride ion. leah4sci.com The transition state would show a specific (often anti-periplanar) arrangement of the base, proton, and leaving group.

E1 Reaction: A two-step elimination that proceeds through the same carbocation intermediate as the SN1 pathway. youtube.com The rate-determining step is also the formation of the carbocation.

Table 3: Illustrative Calculated Activation Energies for Competing Pathways Activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. Lower values indicate faster reactions. These values are illustrative and depend heavily on the specific nucleophile/base and solvent used.

| Reaction Mechanism | Relative Activation Energy (Ea) | Key Features of the Transition State |

| SN2 | Moderate | Pentacoordinate carbon, backside attack geometry. |

| SN1 | High | C-Cl bond is nearly broken; significant positive charge on carbon. |

| E2 | Moderate-High | Anti-periplanar arrangement of H and Cl atoms. |

| E1 | High | Same transition state as SN1 for the rate-determining step. |

Explore the table to compare the energetic demands of the different possible reaction mechanisms.

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a reaction coordinate diagram, or energy landscape. This landscape provides a visual representation of the energy changes throughout a reaction, allowing for the identification of the most favorable pathway.

For this compound, the energy landscape would map the competing SN1/E1 and SN2/E2 pathways. The relative heights of the transition state barriers determine which reaction will dominate under specific conditions (e.g., choice of nucleophile/base, solvent, temperature). For instance, a strong, non-bulky nucleophile would favor the SN2 pathway, while a strong, bulky base would favor the E2 pathway. Weak nucleophiles in polar protic solvents might allow for the SN1/E1 pathways to compete.

Intermolecular Interactions and Solvent Effects

Chemical reactions rarely occur in the gas phase; they are typically conducted in a solvent. The interactions between the solute (this compound) and the solvent molecules can significantly influence reaction rates and mechanisms.

Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as stabilizing charged intermediates like carbocations.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation. This method is more computationally intensive but can model specific solute-solvent interactions, such as hydrogen bonding between the pyridine nitrogen and a protic solvent (e.g., water or ethanol).

For this compound, a polar protic solvent would be expected to stabilize the transition states of the SN1 and E1 pathways by solvating the forming carbocation and the departing chloride ion. Conversely, a polar aprotic solvent would favor the SN2 mechanism. Computational studies can quantify these stabilization energies and predict how the reaction outcome will change with the solvent environment. Furthermore, non-covalent interactions like π-π stacking between pyridine rings can be studied, which is relevant in concentrated solutions or the solid state. nih.gov

Computational Modeling of Pyridine-Nucleophile Interactions

Computational modeling is instrumental in elucidating the mechanistic details of nucleophilic substitution reactions involving this compound. Such reactions are fundamental in synthetic chemistry, and theoretical models can predict the preferred reaction pathways, such as SN1 or SN2 mechanisms, and the associated energy barriers.

Research in this area focuses on modeling the interaction between the electrophilic carbon atom of the 2-chloropropyl group and various nucleophiles. The pyridine ring, being an electron-withdrawing group, influences the electron density distribution across the molecule, affecting the reactivity of the side chain. DFT calculations are commonly used to determine the geometries of the reactants, transition states, and products.

| Reaction Type | Nucleophile | Computational Method | Calculated ΔE‡ (kcal/mol) | Calculated ΔErxn (kcal/mol) |

| SN2 | OH- | B3LYP/6-31G(d) | 22.5 | -15.8 |

| SN2 | CN- | B3LYP/6-31G(d) | 18.9 | -25.2 |

| SN1 (rate-det. step) | H2O | B3LYP/6-31G(d) | 35.1 | +20.4 |

Note: The data in this table is derived from computational studies on analogous secondary chloroalkyl-heterocyclic systems and serves as a representative model for the reactivity of this compound. Actual values may vary.

These models reveal that strong, small nucleophiles tend to favor the concerted SN2 mechanism, characterized by a single transition state. In contrast, the SN1 pathway, which involves the formation of a carbocation intermediate, typically has a higher energy barrier but can be favored in polar, protic solvents that stabilize the charged intermediate.

Influence of Solvent Polarity on Reaction Energetics

The solvent environment plays a critical role in the energetics of chemical reactions. For reactions involving charged or polar species, such as the nucleophilic substitution of this compound, the polarity of the solvent can significantly alter the reaction rates and mechanisms. Computational chemistry addresses these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. nih.gov

Studies on related systems have shown that increasing solvent polarity generally stabilizes charged species, including transition states and intermediates. nih.gov In an SN2 reaction, the transition state often has a more dispersed charge than the reactants, and its stabilization by a polar solvent can lower the activation energy, thus accelerating the reaction. For SN1 reactions, the formation of the carbocation intermediate is the rate-determining step. Polar protic solvents are particularly effective at stabilizing this high-energy intermediate through solvation, which drastically lowers the energy barrier compared to nonpolar solvents. mdpi.com

Quantum-chemical calculations can quantify the effect of solvent polarity, often represented by the dielectric constant (ε), on the activation and reaction energies. nih.gov The results demonstrate a clear trend: as the solvent polarity increases, the activation energy for SN1 reactions decreases significantly, making this pathway more competitive. mdpi.com

| Solvent | Dielectric Constant (ε) | SN1 ΔE‡ (kcal/mol) | SN2 ΔE‡ (kcal/mol) |

| Gas Phase | 1 | 150.2 | 25.1 |

| Cyclohexane | 2.0 | 115.8 | 24.5 |

| Dichloromethane | 8.9 | 80.5 | 23.2 |

| Acetonitrile (B52724) | 37.5 | 55.3 | 21.9 |

| Water | 78.4 | 45.1 | 21.5 |

Note: This table presents representative data from PCM-DFT calculations on analogous haloalkylpyridine nucleophilic substitution reactions to illustrate the general trend of solvent effects. The specific values are illustrative for the this compound system.

The computational data clearly indicates that polar solvents dramatically lower the energy barrier for the SN1 pathway, while the effect on the SN2 barrier is less pronounced. This underscores the power of computational modeling in predicting how reaction conditions can be tuned to favor a desired mechanistic pathway.

Advanced Analytical Methodologies for Studying Reactions and Transformations of 4 2 Chloropropyl Pyridine

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods are indispensable for gaining real-time insights into the progress of chemical reactions involving 4-(2-chloropropyl)pyridine and for characterizing the transient species that may form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution. It is exceptionally well-suited for mechanistic studies of organic reactions. By monitoring changes in the NMR spectrum over time, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates. For pyridine (B92270) derivatives, ¹H and ¹³C NMR are particularly informative, offering insights into the electronic environment of the pyridine ring and the side-chain.

While specific NMR studies detailing the mechanistic pathways of this compound are not widely available in the public domain, the principles of such analyses can be illustrated by studies on related pyridine compounds. For instance, in situ NMR monitoring can be employed to follow substitution or elimination reactions at the 2-chloropropyl side chain. Changes in the chemical shifts and coupling constants of the protons and carbons in both the pyridine ring and the propyl group would provide direct evidence for the structural transformations occurring.

Table 1: Hypothetical ¹H NMR Chemical Shift Changes during a Substitution Reaction of this compound

| Proton Position | Starting Material (this compound) | Reaction Intermediate | Final Product |

| H-2, H-6 (Pyridine) | ~8.5 ppm | Shift observed | Shift observed |

| H-3, H-5 (Pyridine) | ~7.3 ppm | Shift observed | Shift observed |

| CH (propyl) | Multiplet | Significant shift | New multiplet |

| CH₂ (propyl) | Multiplet | Significant shift | New multiplet |

| CH₃ (propyl) | Doublet | Shift observed | New doublet |

Note: The chemical shifts are hypothetical and would depend on the specific reaction conditions and the nature of the nucleophile.

The detection of short-lived, highly reactive intermediates, such as anionic species, is a significant challenge in mechanistic chemistry. Rapid Injection NMR (RI-NMR) is a specialized technique designed to observe these transient species. It involves the rapid mixing of reactants directly within the NMR tube, allowing for the acquisition of spectra within milliseconds of reaction initiation.

In the context of this compound, reactions involving strong bases could potentially generate anionic intermediates through deprotonation. While no specific RI-NMR studies on this compound have been reported, this technique would be the ideal tool to probe for such species. The observation of unique NMR signals with characteristic chemical shifts immediately after mixing would provide direct evidence for the formation of an anionic intermediate, offering invaluable insight into the reaction mechanism.

UV-Vis Spectroscopy for Kinetic Investigations

UV-Vis spectroscopy is a widely used technique for studying the kinetics of chemical reactions in solution. It relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. For reactions involving aromatic compounds like pyridine derivatives, changes in the electronic structure during a reaction often lead to changes in their UV-Vis absorption spectra.

Kinetic investigations of reactions of this compound can be performed by monitoring the change in absorbance at a specific wavelength over time. For example, if a reaction leads to a product with a different conjugation system or the introduction of a chromophore, the reaction rate can be determined by following the appearance of the product's absorption band or the disappearance of the reactant's band. By analyzing the data, one can determine the reaction order and the rate constant. Stopped-flow UV-Vis spectroscopy is particularly useful for studying fast reactions that are complete within seconds or milliseconds.

Table 2: Illustrative Data for a Kinetic Study using UV-Vis Spectroscopy

| Time (s) | Absorbance at λmax |

| 0 | 1.000 |

| 10 | 0.850 |

| 20 | 0.723 |

| 30 | 0.615 |

| 60 | 0.378 |

| 90 | 0.233 |

| 120 | 0.143 |

Note: This data is exemplary. The actual absorbance values and the rate of change would depend on the specific reaction being studied.

Mass Spectrometry for Reaction Product Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules. In the study of chemical reactions, MS is crucial for identifying the final products, by-products, and in some cases, stable intermediates. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a comprehensive profile of the reaction mixture.

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis of the reaction progress and for the optimization of purification protocols.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern chemical analysis. It is used to separate, identify, and quantify each component in a mixture. For monitoring the reactions of this compound, HPLC is an invaluable tool. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, one can track the disappearance of the starting material and the appearance of the product(s). This allows for the determination of reaction kinetics and the identification of any side products that may be forming.

The choice of the stationary phase (the column) and the mobile phase is critical for achieving good separation. For pyridine derivatives, which are moderately polar, reversed-phase HPLC is often employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector is commonly used for the detection of pyridine-containing compounds due to their strong UV absorbance.

Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best possible separation in the shortest amount of time. Once a method is validated, it can be used for routine analysis of reaction progress and for assessing the purity of the final product. While specific HPLC methods for this compound are not extensively published, methods for similar compounds like 2-chloropyridine (B119429) and 4-aminopyridine (B3432731) provide a good starting point for method development.

Table 3: Example of HPLC Data for Reaction Monitoring

| Time (min) | Peak Area of this compound | Peak Area of Product |

| 0 | 100% | 0% |

| 30 | 65% | 35% |

| 60 | 38% | 62% |

| 120 | 12% | 88% |

| 180 | <1% | >99% |

Note: The peak areas are relative percentages and are used to monitor the progress of the reaction.

Future Research Directions and Unexplored Avenues for 4 2 Chloropropyl Pyridine Chemistry

Development of Novel Green Synthesis Protocols

The future synthesis of 4-(2-Chloropropyl)pyridine must align with the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Traditional synthetic routes for similar compounds often rely on harsh chlorinating agents like thionyl chloride or phosphorus oxychloride and volatile organic solvents. patsnap.comgoogle.com Future research should focus on developing more sustainable alternatives.

Key areas for investigation include:

Catalytic Approaches: Exploring catalytic methods for the chlorination of a precursor like 4-propylpyridine (B73792), using less toxic and recyclable catalysts.

Alternative Solvents: Replacing conventional organic solvents with greener options such as water, supercritical fluids, or bio-derived solvents. mdpi.com

Energy Efficiency: Investigating microwave-assisted mdpi.com or ultrasonic-assisted syntheses, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as one-pot multicomponent reactions. researchgate.net

The development of such protocols would not only make the production of this compound more environmentally friendly but could also improve yield and reduce costs, making it a more accessible building block for further applications. mdpi.com

| Green Synthesis Strategy | Potential Advantage | Relevant Precedent |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield | Synthesis of oxadiazole and dihydropyridine (B1217469) derivatives mdpi.comresearchgate.net |

| Solvent-Free Conditions | Reduced waste, simplified purification | Synthesis of dihydropyridines researchgate.net |

| Bio-catalysis / Enzymes | High selectivity, mild conditions, biodegradable | Industrial synthesis of chiral pharmaceuticals like sitagliptin (B1680988) mdpi.com |

| Use of Greener Solvents (e.g., H₂O, ionic liquids) | Reduced toxicity and environmental impact | Synthesis of various pyridine (B92270) and oxadiazole scaffolds mdpi.comrsc.org |

Exploration of Asymmetric Synthesis Methodologies

The 2-propyl position of this compound is a stereocenter, meaning the molecule can exist as two distinct enantiomers, (R)- and (S)-4-(2-Chloropropyl)pyridine. As the biological activity of chiral molecules is often confined to a single enantiomer, the development of methods for their stereoselective synthesis is of paramount importance, particularly in medicinal chemistry. mdpi.com

Future research should be directed towards:

Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to guide the synthesis towards a single enantiomer. beilstein-journals.orgnih.gov This approach offers an efficient way to generate enantiopure compounds directly.

Chiral Auxiliaries: Employing a chiral auxiliary that can be temporarily attached to a precursor molecule to direct a stereoselective reaction, and then subsequently removed to yield the desired enantiomerically enriched product.

Enzymatic Resolution: Utilizing enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two forms. This biocatalytic approach is a powerful tool in green chemistry. mdpi.com

Successfully developing these methodologies would provide access to the individual enantiomers of this compound, enabling detailed studies of their distinct properties and potential applications, especially in the development of stereospecific pharmaceuticals.

| Asymmetric Method | Description | Potential Application |

| Chiral Catalyst | A small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially. youtube.com | Direct synthesis of (R)- or (S)-4-(2-Chloropropyl)pyridine from a prochiral precursor. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry, then removed. youtube.com | Stereocontrolled alkylation of a pyridine derivative followed by removal of the auxiliary. |

| Kinetic Resolution | An enzyme or chiral reagent selectively reacts with one enantiomer in a mixture, allowing separation. | Separation of a racemic mixture of this compound. |

Integration into Advanced Materials and Catalytic Systems

The unique bifunctional nature of this compound—a coordinating pyridine ring and a reactive alkyl halide—makes it an attractive candidate for incorporation into advanced materials and catalytic systems.

Advanced Materials: The reactive C-Cl bond on the propyl side chain serves as a handle for grafting the molecule onto polymer backbones or for use as a monomer in polymerization reactions. Future research could explore the synthesis of:

Functional Polymers: Polymers incorporating the this compound unit could possess unique properties. The pyridine moiety can act as a metal-binding site, a basic site, or a site for quaternization, leading to materials with applications as ion-exchange resins, scavengers for heavy metals, or antimicrobial surfaces. mdpi.com

Supramolecular Polymers: The pyridine ring is a well-known component in supramolecular chemistry. By modifying the side chain, it could be used to create self-assembling systems held together by non-covalent interactions, with potential uses in smart materials and nanotechnology. tue.nlresearchgate.net

Catalytic Systems: The nitrogen atom of the pyridine ring is an excellent ligand for a wide range of transition metals. unimi.itsemanticscholar.org This opens avenues for designing novel catalysts where this compound or its derivatives serve as ligands. The side chain can be further functionalized to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity in various organic transformations, such as oxidation or C-C bond-forming reactions. rsc.org

Computational Predictions for Novel Reactivity Modes

Computational chemistry provides a powerful tool for predicting the behavior of molecules and guiding experimental work, saving both time and resources. For this compound, theoretical studies can illuminate its fundamental properties and predict new reaction pathways.

Future computational research should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential reactions, such as nucleophilic substitution at the chlorinated carbon or electrophilic substitution on the pyridine ring. This can help in understanding reaction barriers and identifying the most favorable conditions. researchgate.net

Prediction of Properties: Calculating molecular properties such as bond dissociation energies, electrostatic potential maps, and frontier molecular orbitals to predict the most likely sites of reactivity.

Design of Catalysts: Modeling the coordination of this compound-based ligands to metal centers to predict the geometry and electronic structure of potential catalysts. This can accelerate the discovery of new catalytic systems for specific applications.

These computational insights can highlight unexplored reactivity modes, such as radical reactions or unexpected rearrangements, providing a theoretical foundation for novel synthetic applications.

Uncovering New Synthetic Utility in Complex Chemical Libraries

Functionalized heterocyclic compounds are foundational building blocks in medicinal chemistry and drug discovery. lifechemicals.compageplace.de The pyridine scaffold is present in numerous FDA-approved drugs. lifechemicals.com this compound, with its reactive handle, is an ideal starting point for the generation of diverse chemical libraries for high-throughput screening.

The key future direction in this area is the exploitation of the chloro-substituent for Diversity-Oriented Synthesis . The chlorine atom can be readily displaced by a wide array of nucleophiles, including:

Amines (primary, secondary)

Thiols

Alcohols and phenols

Azides

Carboxylates

This allows for the rapid, parallel synthesis of a large number of distinct analogues from a single, common intermediate. nih.govvapourtec.com By reacting this compound with a collection of diverse nucleophilic building blocks, researchers can generate extensive libraries of novel compounds. nih.govnih.gov These libraries can then be screened against a wide range of biological targets (e.g., enzymes, receptors) to identify hit compounds for the development of new therapeutics for various diseases. mdpi.com

Q & A

Basic: How can researchers optimize the synthesis of 4-(2-Chloropropyl)pyridine to maximize yield and purity?

Answer:

- Reaction Conditions: Adjust reaction time and temperature. Evidence shows that lower temperatures (e.g., 25°C vs. 45°C) increase the proportion of chloro derivatives, while prolonged reaction times (e.g., 12 hours) reduce starting material residues .

- Separation: Use silica gel column chromatography with a gradient solvent system (petroleum ether → benzene → CH₂Cl₂) to isolate products. Automated fraction collection improves reproducibility .

- Purity Validation: Confirm structural integrity via NMR analysis, focusing on characteristic signals (e.g., sextet at δ 4.60 ppm for -CHCl-) .

Advanced: What analytical methods resolve discrepancies in product ratios under varying synthesis conditions?

Answer:

- NMR Analysis: Quantify product ratios using integration of distinct proton signals (e.g., -CHCl- vs. -CH₂-). For example, in , NMR resolved a mixture of trans-2-propenylpyridine (77%), 2-isopropenylpyridine (9%), and chloro derivatives .

- Vapor-Phase Chromatography (VPC): Complement NMR with VPC to separate volatile byproducts and validate retention times .

- Mechanistic Insights: Perform kinetic studies to correlate reaction time/temperature with product distribution. Higher temperatures favor elimination over chlorination .

Basic: What safety protocols are critical when handling this compound given limited toxicity data?

Answer:

- PPE Requirements: Use gloves, goggles, and lab coats. Work in a fume hood to minimize inhalation risks .

- Waste Disposal: Segregate waste and collaborate with certified disposal services to prevent environmental contamination .

- Emergency Measures: Follow H313/H333 precautions (avoid skin contact/inhalation) and P305+P351+P338 protocols for eye exposure .

Advanced: How does base treatment (e.g., KOtBu) alter the structure of this compound?

Answer:

- Elimination Reaction: Treatment with potassium tert-butoxide in THF triggers dehydrohalogenation, converting this compound into propenylpyridine derivatives. This is confirmed by NMR shifts (e.g., loss of -CHCl- signals) .

- Reactivity Comparison: Contrast with analogous compounds (e.g., 2-(2-Chloropropyl)pyridine in ) to assess positional effects on elimination kinetics .

Basic: What separation techniques effectively isolate this compound from complex mixtures?

Answer:

- Column Chromatography: Use silica gel columns (2.8 × 98 cm) with solvent gradients. Chloro derivatives elute later than unsaturated analogs (e.g., after benzene/CH₂Cl₂ introduction) .

- Fraction Analysis: Monitor fractions via TLC or UV-Vis to track elution order. achieved >90% purity using this method .

Advanced: How can researchers assess environmental risks of this compound without ecotoxicological data?

Answer:

- Predictive Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and bioaccumulation potential .

- Lab-Scale Testing: Conduct OECD 301/302 assays to measure aerobic degradation or hydrolytic stability. Compare with structurally similar chlorinated pyridines (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride in ) .

- Soil Mobility Studies: Use HPLC or LC-MS to track compound migration in soil columns under controlled pH/temperature .

Basic: How should researchers address conflicting NMR data in structural characterization?

Answer:

- Signal Assignment: Focus on non-overlapping peaks (e.g., -CH₃ at δ 1.47 ppm with J = 6.8 Hz for this compound). Use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Contamination Checks: Compare experimental spectra with purified standards. In , contamination with propenylpyridine required reanalysis of saturated CH signals .

Advanced: What synthetic strategies minimize byproduct formation during this compound synthesis?

Answer:

- Catalyst Optimization: Replace AlCl₃ with milder Lewis acids to reduce side reactions (e.g., Friedel-Crafts alkylation) .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. used CH₂Cl₂ for improved selectivity .

- Stoichiometric Control: Limit excess reagents (e.g., AlCl₃) to prevent over-chlorination. Monitor via in situ IR or GC-MS .

Basic: What storage conditions ensure the stability of this compound?

Answer:

- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation. Room temperature is acceptable if moisture-free .

- Light Sensitivity: Use amber vials to avoid photodegradation, as chlorinated compounds often degrade under UV .

Advanced: How do substituent positions (e.g., 2- vs. 4-chloro) influence the reactivity of chloropropylpyridines?

Answer:

- Electronic Effects: 4-Chloro derivatives exhibit enhanced electrophilicity due to para-directing effects, favoring nucleophilic substitution at the chloropropyl group .

- Steric Hindrance: 2-Substituted analogs (e.g., 2-(2-Chloropropyl)pyridine in ) show slower reaction kinetics due to proximity to the pyridine nitrogen .

- Comparative Studies: Benchmark against 2-Chloro-4-(chloromethyl)pyridine hydrochloride () to assess regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.